![molecular formula C17H17NO4S B2395715 2-méthyl-4-[4-(méthylsulfonyl)phényl]-4,5-dihydro-1,4-benzoxazépin-3(2H)-one CAS No. 1396862-93-3](/img/structure/B2395715.png)
2-méthyl-4-[4-(méthylsulfonyl)phényl]-4,5-dihydro-1,4-benzoxazépin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique benzoxazepine structure, which includes a methylsulfonylphenyl group, contributing to its distinct chemical properties and reactivity.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Méthodes De Préparation
The synthesis of 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzoxazepine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents such as methylsulfonyl chloride.
Final modifications: Additional steps may be required to introduce the methyl group and other substituents to achieve the desired final structure.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Mécanisme D'action
The mechanism of action of 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation.
Comparaison Avec Des Composés Similaires
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
4-(methylsulfonyl)phenyl sulfofluoridate: This compound is used in cross-coupling reactions and has applications in organic synthesis.
Indomethacin analogs: These compounds are known for their COX-2 inhibitory activity and anti-inflammatory properties.
The uniqueness of 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its benzoxazepine core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Activité Biologique
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound characterized by its unique benzoxazepine structure. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C17H17NO4S
- Molecular Weight : 331.4 g/mol
- CAS Number : 1396862-93-3
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound has shown selective inhibition of COX-2 over COX-1, suggesting a potential therapeutic application in managing inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of synthesized compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The growth inhibition percentages ranged from 43% to 97% depending on the derivative tested .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro assays measuring COX inhibition. The compound exhibited a potent COX-2 inhibitory activity with an IC50 ranging from 0.1 to 0.31 µM, indicating a high selectivity index (SI) compared to traditional NSAIDs like indomethacin .
Study 1: Antibacterial Efficacy
A study synthesized several derivatives of the compound and tested their antibacterial properties. The results highlighted that certain derivatives had moderate to high efficacy against MRSA and other pathogens, with some achieving up to 97% growth inhibition .
Compound | Growth Inhibition (%) |
---|---|
7a | 85.76 |
7b | 91.2 |
7g | 97.76 |
Study 2: COX Inhibition
In another evaluation focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit COX enzymes. The results indicated that these compounds were more selective towards COX-2 than COX-1, which is beneficial for reducing inflammation while minimizing adverse effects.
Compound | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|
Indomethacin | 0.039 | - |
Compound 7a | 0.10 | 132 |
Compound 7b | 0.31 | 31.29 |
Propriétés
IUPAC Name |
2-methyl-4-(4-methylsulfonylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-17(19)18(11-13-5-3-4-6-16(13)22-12)14-7-9-15(10-8-14)23(2,20)21/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLFINMCVSMSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.